![molecular formula C9H7F3O3 B582962 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid CAS No. 150821-42-4](/img/structure/B582962.png)
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
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Description
“4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid” is a chemical compound. It is related to benzoic acid, which is one of the most common organic acids .
Synthesis Analysis
The synthesis of benzoic acid derivatives, such as “4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid”, could potentially involve reactions at the benzylic position . For instance, a Grignard reagent could be used to synthesize benzoic acid from bromobenzene .
Molecular Structure Analysis
The molecular formula of “4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid” is C10H9F3O3 . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives could include acid-base reactions . For example, benzoic acid can undergo a reaction with NaOH, resulting in the carboxylate salt sodium benzoate .
Scientific Research Applications
Molecularly Imprinted Polymers for Environmental Contaminant Removal
Ranjita Das and colleagues (2021) explored the use of molecularly imprinted polymers synthesized with ionic liquids (ILMIPs) @ graphene oxide composites for the removal of environmental contaminants. They focused on 4-Hydroxy benzoic acid, a metabolite of Paraben, as a target for removal due to its presence in various consumer products and its environmental impact. Their research utilized Density Functional Theory (DFT) to design effective composite materials for this purpose, highlighting the potential of these composites in environmental remediation efforts (Das et al., 2021).
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Ken-ichi Setsukinai and his team (2003) developed novel fluorescence probes based on benzoic acid derivatives, specifically designed to detect reactive oxygen species (ROS) selectively. These probes can differentiate among various ROS, providing tools for studying the roles of hROS in biological and chemical applications. This research underscores the importance of benzoic acid derivatives in advancing our understanding of oxidative stress and its biological implications (Setsukinai et al., 2003).
Benzoic Acid Derivatives in Foods and Additives
A. D. del Olmo, J. Calzada, and M. Nuñez (2017) reviewed the presence and use of benzoic acid and its derivatives in foods, highlighting their roles as preservatives and flavoring agents. The review also covers aspects of human exposure, metabolism, and toxicology, offering a comprehensive overview of these compounds' impact on public health and the environment (del Olmo et al., 2017).
properties
IUPAC Name |
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJNKHTLXGSPU-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid |
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